molecular formula C13H20N4O3 B2439081 tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate CAS No. 1186203-58-6

tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate

Cat. No.: B2439081
CAS No.: 1186203-58-6
M. Wt: 280.328
InChI Key: WKKDQBIXIGYWFQ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an imidazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of 1,4-diaminobutane.

    Coupling Reactions: The imidazole and pyrrolidine rings are coupled using carbonyldiimidazole as a coupling agent.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the imidazole ring can lead to the formation of imidazole N-oxides.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its imidazole ring, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate or a pharmacophore. Its imidazole ring is a common motif in many bioactive molecules, making it a valuable scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity makes it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    Tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]azetidine-1-carboxylate: Similar structure but with an azetidine ring instead of a pyrrolidine ring.

Uniqueness

Tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate is unique due to its combination of a tert-butyl group, an imidazole ring, and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl (3R)-3-(imidazole-1-carbonylamino)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-6-4-10(8-16)15-11(18)17-7-5-14-9-17/h5,7,9-10H,4,6,8H2,1-3H3,(H,15,18)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKDQBIXIGYWFQ-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)N2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)NC(=O)N2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.